molecular formula C24H28ClN3O6 B7791167 Clebopride maleate CAS No. 74214-64-5

Clebopride maleate

Cat. No. B7791167
CAS RN: 74214-64-5
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-BTJKTKAUSA-N
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Description

Clebopride maleate is a useful research compound. Its molecular formula is C24H28ClN3O6 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clebopride maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clebopride maleate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Metabolism Analysis : Identified as a metabolic product in liver homogenates, clebopride has been analyzed using mass spectrometry and proton magnetic resonance spectroscopy (Huizing, Beckett, & Segura, 1979).

  • Behavioral and Emotional Effects : Studies on rats have shown that clebopride influences emotional and motivational states, causing depressive-like changes while improving learning ability and exploratory reactions (Malyshev et al., 2013).

  • Gastroesophageal Reflux Therapy : Clebopride has been found effective in lowering the number and extension of gastroesophageal acid refluxes, highlighting its utility in treating reflux conditions (Alvisi et al., 1987).

  • Prolactin Secretion Stimulation : It significantly increases serum prolactin levels, an effect that is unaffected by certain treatments but completely abolished by others, indicating its potential use in endocrinological studies (Pérez-López et al., 1980).

  • Echographic Visualization Improvement : Clebopride, in combination with simethicone, improves echographic imaging of organs located behind the stomach, such as the gallbladder, pancreas, and left kidney (Jm & GarcíaMontes, 1994).

  • Transdermal Delivery Research : Research on enhancing skin permeation of clebopride suggests potential for transdermal therapeutic applications (Rhee et al., 2007).

  • Induction of Respiratory Dyskinesia : Clebopride malate has been associated with respiratory dyskinesia and limb dyskinesia as adverse effects, offering insights into its neurological impact (Kawasaki et al., 1991).

  • Mammary Gland Morphology Influence : Long-term treatment with clebopride has been shown to induce significant changes in mammary gland morphology in rats, suggesting applications in reproductive and lactation studies (De Lima et al., 1990).

  • Antinociceptive Effects : Demonstrating significant analgesia against various nociceptive stimuli in mice, clebopride's effects were not mediated via opioid mechanisms, pointing to its potential as a non-opioid pain reliever (Bittencourt, De Lima, & Morato, 1995).

  • Antiemetic Drug Trials : Clebopride has been evaluated in phase I trials for antiemetic effects in cancer patients, underscoring its potential in chemotherapy-induced nausea and vomiting management (Lenz et al., 1992).

properties

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVIWCRZYPHHMQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047787
Record name Clebopride maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clebopride maleate

CAS RN

74214-64-5, 84370-95-6
Record name Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clebopride maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clebopride maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEBOPRIDE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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